molecular formula C5H13ClNO5P B15089215 (S)-2-Amino-2-methyl-4-phosphonobutyric acid hydrochloride

(S)-2-Amino-2-methyl-4-phosphonobutyric acid hydrochloride

Katalognummer: B15089215
Molekulargewicht: 233.59 g/mol
InChI-Schlüssel: DNFXUQUECNSSJF-JEDNCBNOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-2-methyl-4-phosphonobutyric acid hydrochloride is a chiral amino acid derivative with a phosphonic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-methyl-4-phosphonobutyric acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursor, such as (S)-2-amino-2-methylbutyric acid.

    Hydrolysis: The resulting intermediate is then hydrolyzed to yield the free phosphonic acid.

    Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-2-methyl-4-phosphonobutyric acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The phosphonic acid group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the amino group.

    Reduction: Reduced phosphonic acid derivatives.

    Substitution: Substituted amino derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-2-methyl-4-phosphonobutyric acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in treating neurological disorders.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-2-methyl-4-phosphonobutyric acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-2-Amino-2-methylbutyric acid: Lacks the phosphonic acid group, making it less versatile in certain applications.

    Phosphonoalanine: Another amino acid derivative with a phosphonic acid group but differs in its side chain structure.

Uniqueness

(S)-2-Amino-2-methyl-4-phosphonobutyric acid hydrochloride is unique due to its specific combination of a chiral center, an amino group, and a phosphonic acid group. This combination imparts distinct chemical properties and biological activities, making it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C5H13ClNO5P

Molekulargewicht

233.59 g/mol

IUPAC-Name

(2S)-2-amino-2-methyl-4-phosphonobutanoic acid;hydrochloride

InChI

InChI=1S/C5H12NO5P.ClH/c1-5(6,4(7)8)2-3-12(9,10)11;/h2-3,6H2,1H3,(H,7,8)(H2,9,10,11);1H/t5-;/m0./s1

InChI-Schlüssel

DNFXUQUECNSSJF-JEDNCBNOSA-N

Isomerische SMILES

C[C@](CCP(=O)(O)O)(C(=O)O)N.Cl

Kanonische SMILES

CC(CCP(=O)(O)O)(C(=O)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.